3-(2,2-Difluorocyclopropyl)azetidine
Description
3-(2,2-Difluorocyclopropyl)azetidine is a nitrogen-containing heterocycle featuring a strained four-membered azetidine ring fused to a 2,2-difluorocyclopropyl group. This compound is of interest in medicinal chemistry due to the combined effects of its structural features:
Properties
Molecular Formula |
C6H9F2N |
|---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
3-(2,2-difluorocyclopropyl)azetidine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)1-5(6)4-2-9-3-4/h4-5,9H,1-3H2 |
InChI Key |
SDLLSGSQZVANHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopropyl)azetidine typically involves the cyclopropanation of azetidine derivatives. One common method includes the use of difluorocarbene precursors to introduce the difluorocyclopropyl group onto the azetidine ring. The reaction conditions often involve the use of catalysts such as copper or palladium complexes to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluorocyclopropyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl azetidine oxides, while reduction can produce difluorocyclopropyl azetidine derivatives with reduced functional groups .
Scientific Research Applications
3-(2,2-Difluorocyclopropyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 3-(2,2-Difluorocyclopropyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Ring Size and Strain Effects
- Azetidine vs. Pyrrolidine/Piperidine : Azetidine’s four-membered ring increases strain compared to five- or six-membered analogs (e.g., 3,3-Difluoropyrrolidine hydrochloride, similarity score: 0.69). This strain may enhance target binding but reduce synthetic accessibility .
- Cyclopropane vs. Propyl Chains : The difluorocyclopropyl group in the target compound provides rigidity and electronic effects absent in linear analogs like 3-(2,2-Difluoropropyl)azetidine hydrochloride. This could improve pharmacokinetic properties by reducing metabolic oxidation .
Fluorination Patterns
- Dual Fluorination : Compounds like 3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride (C₉H₉F₂N·HCl) demonstrate that dual fluorination can amplify metabolic stability but may reduce solubility due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
